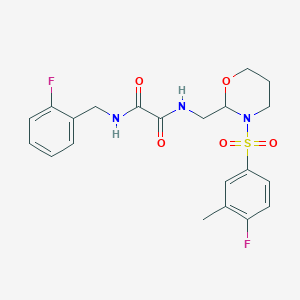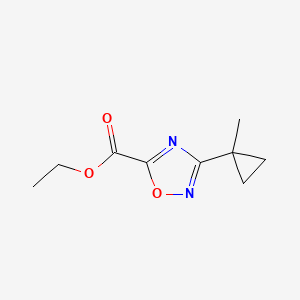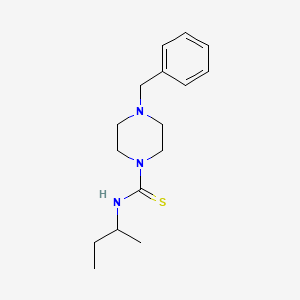![molecular formula C17H25N5O B2575679 N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide CAS No. 1333783-85-9](/img/structure/B2575679.png)
N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of CCPA involves several steps, including cyclization, amidation, and piperidine ring formation. Researchers have reported various synthetic routes, but a common approach involves the reaction of a cyclopentanone derivative with a pyrazole-containing compound , followed by acylation to introduce the acetamide group. Detailed synthetic protocols can be found in the literature .
Molecular Structure Analysis
CCPA’s molecular formula is C₁₈H₂₄N₆O , and its structure consists of a cyclopentyl ring , a pyrazole moiety , and a piperidine ring . The nitrile group (CN) at the cyclopentyl position contributes to its unique properties. Researchers have elucidated its structure using techniques such as NMR spectroscopy , X-ray crystallography , and mass spectrometry .
Chemical Reactions Analysis
CCPA’s chemical reactivity centers around its nitrile group, which can undergo hydrolysis , reduction , or substitution reactions . Researchers have explored its behavior under various conditions, leading to the discovery of novel derivatives with modified pharmacological profiles. These reactions are essential for designing analogs with improved efficacy .
作用機序
CCPA’s mechanism of action is not fully understood, but it likely involves interactions with specific receptors or enzymes . Preliminary studies suggest that it may modulate neurotransmitter systems or ion channels , potentially impacting neuronal function. Further investigations are needed to unravel its precise mode of action .
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O/c18-14-17(7-2-3-8-17)20-16(23)13-21-10-4-1-6-15(21)12-22-11-5-9-19-22/h5,9,11,15H,1-4,6-8,10,12-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCZMYGTYXMYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2C=CC=N2)CC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2575597.png)
![7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2575598.png)

![3-(2-methylbenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575602.png)

![(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide](/img/structure/B2575604.png)

![1-[[7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2575610.png)
![6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2575611.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2575614.png)
![3-[(Butylsulfonyl)amino]propanoic acid](/img/structure/B2575616.png)
![2-(3,4-dimethoxyphenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2575618.png)